molecular formula C10H7F9O2 B3130994 2-(Perfluoropentanoyl)cyclopentanone CAS No. 347361-45-9

2-(Perfluoropentanoyl)cyclopentanone

Cat. No. B3130994
CAS RN: 347361-45-9
M. Wt: 330.15 g/mol
InChI Key: PFZDTHHLJUIBOD-UHFFFAOYSA-N
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Description

2-(Perfluoropentanoyl)cyclopentanone is a chemical compound with the molecular formula C10H7F9O2 . It is a derivative of cyclopentanone, which is a cyclic ketone .


Synthesis Analysis

The synthesis of cyclopentanone derivatives often involves catalytic processes. For instance, a study discusses the asymmetric synthesis of cyclopentanones through a dual Lewis Acid-Catalysed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes with Ketenes . Another research paper talks about the production of cyclopentanone from furfural over Ru/C with Al .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanone ring with a perfluoropentanoyl group attached . The molecular weight of this compound is 330.15 .


Chemical Reactions Analysis

The chemical reactions involving cyclopentanone derivatives are diverse. For example, a study discusses the thermodynamic analysis of the synthesis of cyclopentanol from cyclopentene . Another research paper talks about the production of cyclopentanone from furfural over Ru/C with Al .

Mechanism of Action

The mechanism of action of cyclopentanone derivatives can be complex and depends on the specific reactions they are involved in. For instance, a study discusses the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines .

Safety and Hazards

The safety data sheet for cyclopentanone, a related compound, indicates that it is a flammable liquid that can cause skin irritation and serious eye irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

The future directions in the research of cyclopentanone derivatives are promising. For instance, a study discusses the palladium-catalyzed [2 + 2 + 1] annulation among 3-iodochromones, bridged olefins, and cyclopropenone, giving a variety of chromone fused cyclopentanones . Another research paper talks about the catalytic transformation of biomass-derived furfurals to cyclopentanones .

properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F9O2/c11-7(12,6(21)4-2-1-3-5(4)20)8(13,14)9(15,16)10(17,18)19/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZDTHHLJUIBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895992
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347361-45-9
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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